molecular formula C10H9NO2S B12503520 Ethyl 3-thiocyanatobenzoate

Ethyl 3-thiocyanatobenzoate

Cat. No.: B12503520
M. Wt: 207.25 g/mol
InChI Key: XPEIYJDUAAKKRG-UHFFFAOYSA-N
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Description

Ethyl 3-thiocyanatobenzoate is an organic compound with the molecular formula C10H9NO2S It is a derivative of benzoic acid, where the hydrogen atom in the 3-position is replaced by a thiocyanate group (SCN) and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-thiocyanatobenzoate can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with thiophosgene to form 3-isothiocyanatobenzoic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. Another method involves the direct thiocyanation of ethyl benzoate using thiocyanogen (SCN2) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-thiocyanatobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-thiocyanatobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 3-thiocyanatobenzoate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, which is the basis for its potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the ester and thiocyanate functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its value in scientific research and industrial applications .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl 3-thiocyanatobenzoate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-4-3-5-9(6-8)14-7-11/h3-6H,2H2,1H3

InChI Key

XPEIYJDUAAKKRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)SC#N

Origin of Product

United States

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